molecular formula C16H12ClN3O3S2 B5381476 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide

4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide

Cat. No. B5381476
M. Wt: 393.9 g/mol
InChI Key: KYVHNHOFZOYTMW-UHFFFAOYSA-N
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Description

4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential in various scientific applications.

Mechanism of Action

The mechanism of action of 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide is not fully understood. However, it has been reported that this compound inhibits the activity of certain enzymes that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide have been studied extensively. This compound has been reported to reduce inflammation and tumor growth in various animal models. It has also been shown to have a positive effect on the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its high cost and limited availability.

Future Directions

In the future, 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide can be further studied for its potential use in the development of new drugs for the treatment of various diseases. It can also be studied for its potential use in the development of new diagnostic tools for the early detection of diseases. Further research can also be conducted on the mechanism of action of this compound to gain a better understanding of its therapeutic potential.
Conclusion:
In conclusion, 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and diagnostic tools for the treatment and early detection of various diseases.

Synthesis Methods

The synthesis of 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide has been reported in the literature using various methods. One of the most commonly used methods is the reaction of 5-chloro-2-aminopyridine with N-phenylthiophene-2-carboxylic acid chloride in the presence of a base. This method yields the desired compound in good yields and high purity.

Scientific Research Applications

The 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide has shown potential in various scientific research applications. This compound has been reported to have anti-inflammatory and anti-tumor properties. It has also been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

4-[(5-chloropyridin-2-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S2/c17-11-6-7-15(18-9-11)20-25(22,23)13-8-14(24-10-13)16(21)19-12-4-2-1-3-5-12/h1-10H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVHNHOFZOYTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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